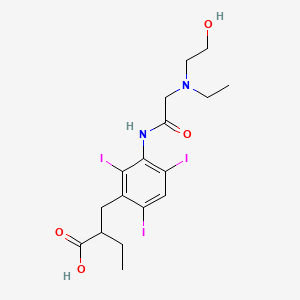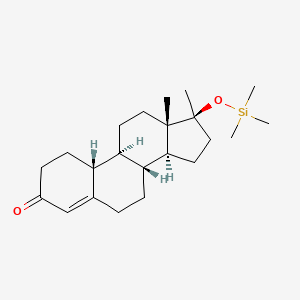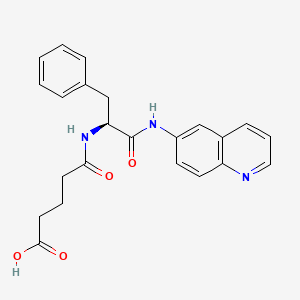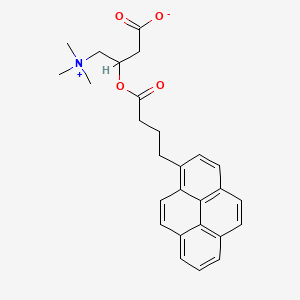
10-Methylundecanoic acid
Overview
Description
10-Methylundecanoic acid is a fatty acid that belongs to the class of saturated fatty acids. It is a branched-chain fatty acid with a molecular formula of C12H24O2. This fatty acid is found in natural sources like the milk of ruminants and can also be synthesized chemically. In recent years, this compound has gained attention due to its potential applications in scientific research.
Scientific Research Applications
Isotope Labeling of Lipids : The synthesis of tetradeuterated 10-methylundecanoic acid for studies of long-chain fatty acid metabolism in patients was described, utilizing the Favorsky rearrangement. This process helped in determining the positions of isotope labeling through mass spectrometry (Johnson & Poulos, 1989).
Synthesis for Research Purposes : There was successful total synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid from commercially available materials, which is crucial for further research and application in various fields. This synthesis involved multiple steps, including asymmetric allylic alkylations and hydroboration–oxidation (Zhang et al., 2006).
Antibiotic Research : Research on enduracidins, a type of antibiotic, revealed that 10-methylundeca-2 (cis)-4 (trans)-dienoic acid is a constituent of enduracidins A and B. This finding was instrumental in understanding the structural differences and composition of these antibiotics (Iwasaki et al., 1973).
Chemical Reactions and Synthesis Studies : Various studies have been conducted on the chemical reactions involving this compound and its derivatives. For instance, the oxidative cyclization of unsaturated fatty acids like 10-undecenoic acid was examined, showing different reaction products and structural characterizations (Hashmi et al., 1983). Additionally, the Markonikov hydration and amination of 10-undecenoic acid were explored, leading to the production of specific acids and demonstrating the directionality of these reactions (Osman & Qazi, 1975).
Medical Applications : this compound has been used in medical research, such as in the study of tuberculostearic acid in sputum from patients with pulmonary tuberculosis. This research highlighted its potential use in rapid and sensitive diagnostic methods for tuberculosis (Odham et al., 1979).
Material Science Applications : In material science, the study of ZnO/CeO2 nanocomposites synthesized for photocatalytic degradation and electrochemical activity mentioned the use of methyl esters like this compound in various applications (Rajendran et al., 2016).
Phase-Change Materials for Energy Storage : Dodecanoic acid, closely related to this compound, was studied as a potential phase-change material for thermal energy storage, highlighting the importance of such fatty acids in energy-related applications (Desgrosseilliers et al., 2013).
Corrosion Inhibition : The design and synthesis of a novel corrosion inhibitor, which included methyl 11-bromoundecanoate, demonstrated the application of derivatives of this compound in preventing metal corrosion (Chauhan et al., 2020).
Properties
IUPAC Name |
10-methylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-11(2)9-7-5-3-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRRBVNPIKYRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181693 | |
| Record name | Undecanoic acid, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2724-56-3 | |
| Record name | 10-Methylundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 10-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Methylundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
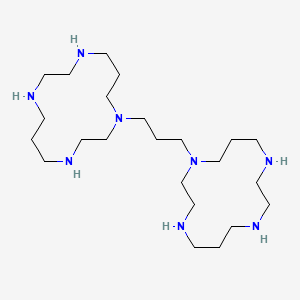
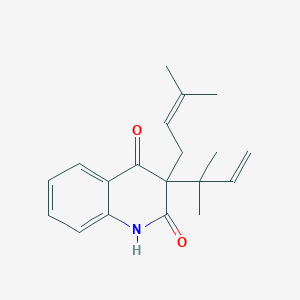
![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

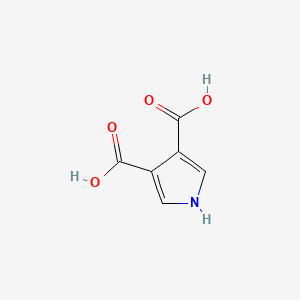
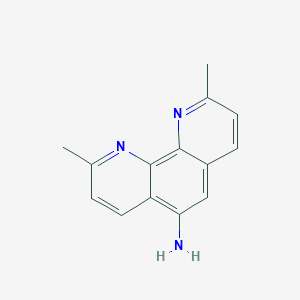
![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)


